![molecular formula C12H11Cl B11903261 2-(Chloromethyl)-7-methylnaphthalene](/img/structure/B11903261.png)
2-(Chloromethyl)-7-methylnaphthalene
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Overview
Description
2-(Chloromethyl)-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group at the second position and a methyl group at the seventh position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methylnaphthalene typically involves the chloromethylation of 7-methylnaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of 7-methylnaphthalene.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency and selectivity of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group at the seventh position can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of 7-methyl-2-naphthoic acid or 7-methyl-2-naphthaldehyde.
Reduction: Formation of 2-methyl-7-methylnaphthalene.
Scientific Research Applications
2-(Chloromethyl)-7-methylnaphthalene exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2 and CYP2C19 enzymes, which are crucial for drug metabolism in humans. This inhibition can significantly impact the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity .
Case Studies on Biological Applications
Synthetic Applications
The compound is utilized in various synthetic pathways to create more complex molecules. Its chloromethyl group serves as a versatile functional handle for further derivatization, allowing chemists to introduce diverse functional groups through nucleophilic substitution reactions.
Key Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Nucleophilic Substitution | Chloromethyl group reacts with nucleophiles to form new compounds | High |
Coupling Reactions | Used in coupling reactions to synthesize larger aromatic systems | Moderate |
Rearomatization | Can undergo rearrangement reactions under specific conditions | Variable |
Environmental Impact and Safety Considerations
While the applications of this compound are promising, safety and environmental considerations must be taken into account due to the presence of chlorine in its structure. Chlorinated compounds can pose risks in terms of toxicity and environmental persistence. Therefore, handling protocols should adhere to safety guidelines to mitigate potential hazards during research and industrial applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify the chemical structure of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)naphthalene: Lacks the methyl group at the seventh position, resulting in different reactivity and applications.
7-Methylnaphthalene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-Methylnaphthalene: Lacks both the chloromethyl and methyl groups, leading to different chemical properties.
Uniqueness
2-(Chloromethyl)-7-methylnaphthalene is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and makes it a valuable compound in organic synthesis and material science.
Biological Activity
2-(Chloromethyl)-7-methylnaphthalene is a chlorinated aromatic compound characterized by its naphthalene core, which consists of two fused benzene rings. The compound features a chloromethyl group (-CH2Cl) that enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H11Cl
- Molecular Weight : 176.64 g/mol
- Structure : The chloromethyl group is attached to the second carbon of the naphthalene structure, influencing its reactivity and biological interactions.
Cytochrome P450 Inhibition
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism in humans, and their inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or diminished therapeutic effects.
- CYP1A2 Inhibition : This enzyme is involved in the metabolism of various drugs, including caffeine and certain antidepressants. Inhibition can lead to elevated plasma levels of these substances.
- CYP2C19 Inhibition : This enzyme metabolizes drugs such as clopidogrel and proton pump inhibitors. Its inhibition may affect the efficacy of these medications.
Study on Drug Interactions
A study investigated the interaction of this compound with CYP1A2 and CYP2C19. The results indicated a significant inhibition effect on both enzymes, leading to increased concentrations of substrates metabolized by these pathways. This finding highlights the importance of considering this compound's presence in drug formulations due to its potential to alter drug metabolism.
Synthesis Methods
Several synthesis methods for this compound have been documented, which are critical for producing derivatives with varied biological properties. For instance, a common method involves using chloromethylation reactions under controlled conditions to ensure high yields and selectivity .
Applications in Medicinal Chemistry
The biological activity of this compound opens avenues for its use in medicinal chemistry. Its role as a CYP inhibitor suggests potential applications in designing drugs that require modulation of metabolic pathways. Furthermore, its structural characteristics may allow it to serve as a scaffold for developing new therapeutic agents targeting specific diseases.
Comparative Analysis with Similar Compounds
Compound Name | CYP1A2 Inhibition | CYP2C19 Inhibition | Antimicrobial Activity |
---|---|---|---|
This compound | Yes | Yes | Potential |
Naphthalene Derivatives | Varies | Varies | Yes |
Other Chlorinated Aromatics | Varies | Varies | Yes |
Properties
Molecular Formula |
C12H11Cl |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8H2,1H3 |
InChI Key |
OMEXOHWUUCPOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)CCl |
Origin of Product |
United States |
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